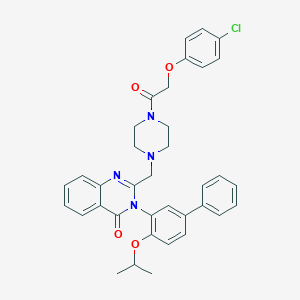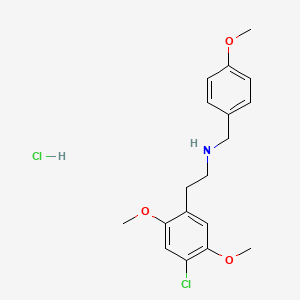![molecular formula C49H94O6 B3026224 Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester
Overview
Description
1,2-Distearoyl-3-Decanoyl-rac-glycerol is a triacylglycerol compound with stearic acid located at the sn-1 and sn-2 positions, and decanoic acid at the sn-3 position . It is also known by other names such as 1,2-Stearin-3-Decanoin, 1,2-Distearate-3-Decanoate-glycerol, and TG (18:0/18:0/10:0) . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
1,2-Distearoyl-3-Decanoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and decanoic acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The industrial production of this compound involves similar esterification processes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,2-Distearoyl-3-Decanoyl-rac-glycerol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like chloroform or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
1,2-Distearoyl-3-Decanoyl-rac-glycerol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-Decanoyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways . Its molecular targets include enzymes like lipoprotein lipase and hormone-sensitive lipase, which play crucial roles in lipid metabolism .
Comparison with Similar Compounds
1,2-Distearoyl-3-Decanoyl-rac-glycerol is unique due to its specific fatty acid composition, with stearic acid at the sn-1 and sn-2 positions and decanoic acid at the sn-3 position . Similar compounds include:
1,2-Distearoyl-rac-glycerol: This compound has stearic acid at both the sn-1 and sn-2 positions but lacks the decanoic acid at the sn-3 position.
1,2-Dioctadecanoyl-sn-glycero-3-phospho-rac-glycerol:
These similar compounds differ in their fatty acid composition and functional groups, which influence their physical and chemical properties, as well as their applications in research and industry .
Properties
IUPAC Name |
(3-decanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRBMLCMMCZCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)
![1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid](/img/structure/B3026145.png)
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026147.png)
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
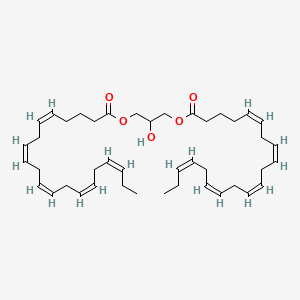
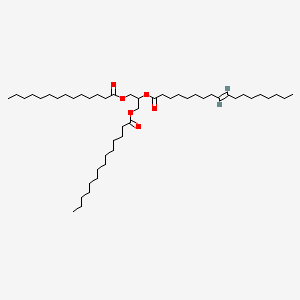
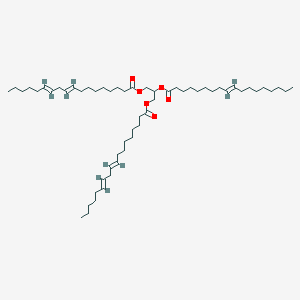
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B3026159.png)
